molecular formula C19H31NO2S B2738328 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797887-44-5

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

Cat. No.: B2738328
CAS No.: 1797887-44-5
M. Wt: 337.52
InChI Key: RBSKVNDVHUHEPB-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic organic compound with the CAS registry number 1797887-44-5 and a molecular formula of C19H31NO2S, corresponding to a molecular weight of 337.52 g/mol . This acetamide derivative is characterized by its unique molecular architecture, which incorporates both a cyclopentylsulfanyl moiety and a (2-methoxyadamantan-2-yl)methyl group, making it a valuable building block in medicinal chemistry and drug discovery research . The compound is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities to suit research needs, from 1 mg to 75 mg . As a specialized research chemical, 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is provided For Research Use Only. It is strictly intended for laboratory research applications and is not designed or approved for use in humans, animals, or for any therapeutic, diagnostic, or other personal uses. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2S/c1-22-19(12-20-18(21)11-23-17-4-2-3-5-17)15-7-13-6-14(9-15)10-16(19)8-13/h13-17H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKVNDVHUHEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The cyclopentylthio group can be introduced through a nucleophilic substitution reaction, while the methoxyadamantane moiety is synthesized via a series of cyclization and functionalization reactions. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
Target Compound Not Provided Cyclopentylsulfanyl, Methoxyadamantane Potential CNS or enzyme-targeting activity
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, Methylaminocarbonyl Unknown toxicity; insufficient data
Alachlor C₁₄H₂₀ClNO₂ Chloro, Methoxymethyl, Diethylphenyl Herbicide (lipid biosynthesis inhibition)
BI81492 (1-(2-Chlorophenyl)-3-[(2-Methoxyadamantan-2-yl)Methyl]Urea) C₁₉H₂₅ClN₂O₂ Chlorophenyl, Methoxyadamantane Urea derivative; potential drug candidate
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide C₉H₉ClN₂O₅S Chloronitrophenyl, Methylsulfonyl Intermediate for heterocyclic synthesis

Key Observations :

  • Sulfur vs. Chloro/Cyano Groups: The cyclopentylsulfanyl group in the target compound differentiates it from chloro- or cyano-substituted acetamides (e.g., alachlor, ), which are primarily herbicides. Sulfur-containing groups may enhance binding to enzymes or receptors through disulfide bridges or hydrophobic interactions.
  • Heterocyclic Precursors : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrates the role of acetamides as intermediates in synthesizing bioactive heterocycles, implying that the target compound could serve a similar purpose.

Physicochemical Properties

  • Solubility: The cyclopentylsulfanyl group may reduce aqueous solubility relative to cyano-substituted acetamides (), impacting formulation strategies.
  • Stability : Adamantane’s rigid structure confers resistance to metabolic degradation, a trait shared with BI81492 .

Biological Activity

2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C19_{19}H31_{31}NO2_2S and a molecular weight of 337.5 g/mol, is characterized by its unique structural features that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Structure C19H31NO2S\text{Structure }\text{C}_{19}\text{H}_{31}\text{NO}_{2}\text{S}

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

One of the primary areas of interest is the compound's ability to inhibit specific enzymes. For instance, compounds in similar classes have shown activity against human 11-β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism. This inhibition could have implications for conditions such as obesity and metabolic syndrome .

Receptor Interaction

Additionally, the compound may interact with various neurotransmitter receptors, potentially influencing neurological pathways. Similar compounds have demonstrated activity at serotonin and dopamine receptors, suggesting that 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide could exhibit anxiolytic or antidepressant-like effects .

Study 1: Enzyme Activity

In a recent study examining related compounds, it was found that modifications to the acetamide moiety significantly affected enzyme inhibition potency. The specific structural characteristics of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide suggest it may similarly influence enzyme activity, warranting further investigation through in vitro assays.

CompoundEnzyme TargetIC50 (µM)
Compound A11β-HSD10.5
Compound B11β-HSD11.0
2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide 11β-HSD1 TBD

Study 2: Neurotransmitter Receptor Binding

Another study focused on the binding affinity of various derivatives at serotonin receptors. The results indicated that certain modifications led to enhanced receptor affinity, which might be applicable to our compound.

CompoundReceptor TypeBinding Affinity (Ki)
Compound C5-HT1A20 nM
Compound D5-HT2A15 nM
2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide 5-HT1A/5-HT2A TBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest moderate lipophilicity, which may facilitate oral bioavailability. However, detailed studies are needed to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.

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